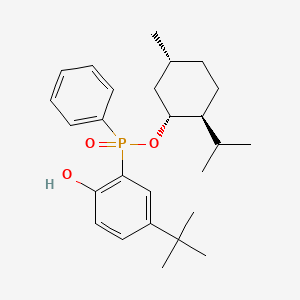
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-(tert-butyl)-2-hydroxyphenyl)(phenyl)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-(tert-butyl)-2-hydroxyphenyl)(phenyl)phosphinate is a complex organophosphorus compound It is characterized by its unique stereochemistry and the presence of both cyclohexyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-(tert-butyl)-2-hydroxyphenyl)(phenyl)phosphinate typically involves the reaction of a cyclohexyl derivative with a phenylphosphinate precursor. One common method includes the use of a Grignard reagent to introduce the isopropyl and methyl groups onto the cyclohexyl ring. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent oxidation and hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-(tert-butyl)-2-hydroxyphenyl)(phenyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The phenyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-(tert-butyl)-2-hydroxyphenyl)(phenyl)phosphinate is used as a chiral ligand in asymmetric catalysis. Its unique stereochemistry allows for the selective formation of enantiomerically pure products .
Biology and Medicine
It may also be used in the development of new pharmaceuticals targeting specific enzymes or receptors .
Industry
In materials science, this compound can be used in the synthesis of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics .
Mecanismo De Acción
The mechanism by which (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-(tert-butyl)-2-hydroxyphenyl)(phenyl)phosphinate exerts its effects depends on its application. In catalysis, it acts as a chiral ligand, coordinating to a metal center and facilitating the selective formation of products. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylphosphinic acid
- Cyclohexylphosphinic acid
- tert-Butylphenylphosphinic acid
Uniqueness
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-(tert-butyl)-2-hydroxyphenyl)(phenyl)phosphinate is unique due to its specific stereochemistry and the combination of cyclohexyl and phenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in synthesis and materials science .
Propiedades
Fórmula molecular |
C26H37O3P |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
4-tert-butyl-2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]phenol |
InChI |
InChI=1S/C26H37O3P/c1-18(2)22-14-12-19(3)16-24(22)29-30(28,21-10-8-7-9-11-21)25-17-20(26(4,5)6)13-15-23(25)27/h7-11,13,15,17-19,22,24,27H,12,14,16H2,1-6H3/t19-,22+,24-,30?/m1/s1 |
Clave InChI |
SZHGBTYKLHYKIV-NPWMSVMUSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)C3=C(C=CC(=C3)C(C)(C)C)O)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)C3=C(C=CC(=C3)C(C)(C)C)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















